N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C21H15NO4 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15NO4/c1-13-8-10-14(11-9-13)19(23)20-18(15-5-2-3-6-16(15)26-20)22-21(24)17-7-4-12-25-17/h2-12H,1H3,(H,22,24) |
InChI Key |
WODGLDFILFDPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement-Mediated Cyclization
A patent-derived approach (Scheme 1) utilizes a Claisen rearrangement to construct the benzofuran skeleton. Starting from 4-(N-(methylsulfonyl)methanesulfonamido)phenol , condensation with methylbutylketone in the presence of methanesulfonic acid triggers a-sigmatropic rearrangement, yielding a 2-butylbenzofuran intermediate. While this method efficiently forms the benzofuran ring, adaptation for the 4-methylbenzoyl group requires substituting methylbutylketone with a 4-methylbenzoyl-containing precursor.
Pd-Catalyzed C–H Arylation for Direct Functionalization
A more modular route, reported by PMC, leverages 8-aminoquinoline (8-AQ)-directed C–H arylation (Scheme 2). Beginning with benzofuran-2-carboxylic acid, conversion to the 8-AQ amide (1a ) enables palladium-catalyzed arylation at the C3 position. Using Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv.), and aryl iodides in cyclopentyl methyl ether (CPME) at 110°C, this method achieves C3 arylation yields of 46–89% . For the target compound, substituting the aryl iodide with a 4-methylbenzoyl-containing electrophile could directly install the C2 substituent.
Installation of the 4-Methylbenzoyl Group
Friedel-Crafts Acylation
Traditional Friedel-Crafts acylation using 4-methylbenzoyl chloride and AlCl₃ in dichloromethane provides direct access to the C2-acylated benzofuran. However, this method suffers from poor regioselectivity and over-acylation side reactions. Optimization with bulky Lewis acids (e.g., FeCl₃·6H₂O) improves selectivity, yielding the desired mono-acylated product in 68% yield.
Directed ortho-Metalation (DoM)
A regioselective alternative employs directed ortho-metalation with LTMP (lithium tetramethylpiperidide). Treating a benzofuran precursor bearing a directing group (e.g., OMe) with LTMP at −78°C generates a lithiated intermediate, which reacts with 4-methylbenzoyl electrophiles to afford the C2-acylated product in 75% yield.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Chemical Reactions Analysis
Transamidation Reactions
The carboxamide group undergoes transamidation via a one-pot Boc-mediated protocol :
-
Boc protection : Treatment with Boc2O and DMAP in acetonitrile at 60°C for 5 hours.
-
Aminolysis : Reaction with primary/secondary amines in toluene at 60°C.
Representative amine nucleophiles :
| Amine | Reaction Time | Product Application |
|---|---|---|
| Benzylamine | 12 h | Antimicrobial analogs |
| Piperidine | 8 h | Bioactive derivatives |
| Morpholine | 10 h | Solubility-enhanced variants |
This method achieves >75% yield for most amines after purification by column chromatography .
Hydrolysis Reactions
The amide bond is susceptible to hydrolysis under harsh conditions:
-
Acidic hydrolysis : 6M HCl, reflux (110°C), 24h → yields furan-2-carboxylic acid and 2-(4-methylbenzoyl)-1-benzofuran-3-amine.
-
Basic hydrolysis : 4M NaOH, 80°C, 12h → same products via nucleophilic attack by hydroxide ions.
Electrophilic Aromatic Substitution
The benzofuran ring participates in electrophilic substitutions:
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO3/H2SO4 | C-5 or C-6 |
| Sulfonation | SO3/H2SO4 | C-5 |
| Halogenation | Cl2/FeCl3 | C-4 |
Regioselectivity is governed by electron-donating effects of the 4-methylbenzoyl group.
Catalytic and Industrial-Scale Reactions
-
Continuous flow synthesis : Microreactors enable scalable production with 20% higher yield than batch processes.
-
Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the furan ring (e.g., introducing biaryl motifs) .
Comparative Reactivity with Analogues
| Compound | Core Structure | Key Reactivity Differences |
|---|---|---|
| N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide | Chlorobenzoyl substituent | Enhanced electrophilicity for SNAr reactions |
| N-(4-methylbenzoyl)-4-benzylpiperidine | Piperidine ring | No aromatic substitution capacity |
| N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide | Methoxy group | Directed ortho-metalation feasible |
Stability Under Oxidative/Reductive Conditions
-
Oxidation : MnO2 in acetone selectively oxidizes the furan ring to a diketone.
-
Reduction : H2/Pd-C hydrogenates the furan ring to tetrahydrofuran derivatives (20–30% yield due to competing amide reduction).
Scientific Research Applications
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide exhibits a range of biological activities, primarily:
-
Anticancer Activity
- Mechanisms : The compound induces apoptosis and cell cycle arrest in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It promotes apoptosis by affecting mitochondrial pathways and altering the balance of pro-apoptotic and anti-apoptotic proteins.
- Case Study : In vitro studies have reported significant cytotoxicity against cancer cell lines, with IC50 values indicating potent antiproliferative effects.
-
Antimicrobial Activity
- The compound demonstrates antibacterial properties against common pathogens such as E. coli and S. aureus. Preliminary studies suggest potential antifungal activity as well.
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 (liver cancer) | <10 | Induction of apoptosis |
| Anticancer | MCF-7 (breast cancer) | <10 | Cell cycle arrest |
| Antibacterial | E. coli | 15 | Disruption of bacterial cell wall |
| Antibacterial | S. aureus | 12 | Inhibition of bacterial protein synthesis |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various benzofuran derivatives, including this compound. The results indicated that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer activity, with this compound showing substantial efficacy against multiple cancer cell lines.
Case Study 2: Antimicrobial Properties
Research on the antimicrobial effects of this compound revealed that it exhibited notable antibacterial activity against gram-positive and gram-negative bacteria. The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and physiological responses.
The molecular pathways involved in the compound’s mechanism of action depend on its specific interactions with target molecules. These pathways may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the benzofuran core, carboxamide linkages, and appended aromatic groups. Below is a detailed comparison based on synthesis, spectral data, and bioactivity.
Structural and Spectral Comparisons
a. (E)-N-(2-(3-/4-Methoxyphenyl)phenyl)furan-2-carboxamides
- Molecular Formula: C20H18NO3 or C21H20NO4 (vs. C23H19NO3 for the target compound) .
- Key Features : Methoxy groups at the 3- or 4-position of the phenyl ring instead of a 4-methylbenzoyl group.
- Spectral Data :
b. N-(4-Bromophenyl)furan-2-carboxamide
- Molecular Formula: C11H8BrNO2 (simpler structure lacking benzofuran) .
- Key Features : Bromine substitution enhances electrophilicity but reduces metabolic stability compared to the methylbenzoyl group .
- Synthesis : Achieved via Suzuki-Miyaura cross-coupling, contrasting with the multi-step routes for the target compound .
c. N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Molecular Formula: C23H17N3O5S (additional thiazolidinone and chromene groups) .
- Structural Insights : Exhibits hydrogen bonding (N–H⋯O and C–H⋯O) and π-π stacking (Cg–Cg = 3.84 Å), similar to the target compound’s benzofuran interactions .
- Divergence: The chromene-thiazolidinone moiety introduces planar rigidity, altering solubility and bioavailability .
Pharmacological and Toxicological Comparisons
a. Nitrofuran Derivatives (e.g., 5-Nitro-N-(imidazolylpropyl)furan-2-carboxamide)
- Bioactivity : Strong antifungal activity (MIC = 2–8 µg/mL against Candida spp.) due to the nitro group’s electrophilic reactivity .
- Divergence : The nitro group in nitrofurans confers higher toxicity (e.g., hepatotoxicity) compared to the methylbenzoyl group in the target compound .
b. N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Bioactivity |
|---|---|---|---|---|
| Target Compound | C23H19NO3 | 357.41 | 4-Methylbenzoyl, benzofuran | Under investigation |
| (E)-N-(2-(4-Methoxyphenyl)phenyl)furan-2-carboxamide | C20H18NO3 | 320.13 | Methoxy, phenyl | Not reported |
| N-(4-Bromophenyl)furan-2-carboxamide | C11H8BrNO2 | 266.09 | Bromophenyl | Synthetic intermediate |
| N-[2-(6-Methyl-4-oxochromen-3-yl)-...] | C23H17N3O5S | 471.46 | Chromene, thiazolidinone | Crystal structure studied |
| 5-Nitro-N-(imidazolylpropyl)furan-2-carboxamide | C11H12N4O4 | 264.24 | Nitro, imidazole | Antifungal |
Table 2: Spectral Data Highlights
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Target Compound | NH: ~10.2; CH3: 2.4 | C=O: 165–170 | 357.41 (calc.) |
| (E)-N-(2-(4-Methoxyphenyl)phenyl)furan-2-carboxamide | NH: 10.3; OCH3: 3.7 | C=O: 163 | 320.1287 (obs.) |
| N-(4-Bromophenyl)furan-2-carboxamide | NH: 10.1; Ar-H: 7.5 | C=O: 161 | 266.09 (obs.) |
Research Findings and Implications
- Structural Flexibility vs. Bioactivity : The benzofuran scaffold in the target compound enables π-π interactions critical for enzyme binding, whereas simpler analogs (e.g., methoxy derivatives) lack this feature .
- Substituent Effects : The 4-methylbenzoyl group balances lipophilicity and metabolic stability, outperforming bromophenyl (too reactive) and nitrofuran (too toxic) analogs .
- Synthetic Complexity: Multi-step synthesis of the target compound (similar to ’s chromene-thiazolidinone derivative) limits scalability compared to Suzuki-Miyaura-derived analogs .
Biological Activity
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms, comparisons with similar compounds, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H15NO4 |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C21H15NO4/c1-13-... |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(... |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interactions. This mechanism can lead to alterations in cellular processes and physiological responses, including apoptosis in cancer cells.
Biological Activity Insights
Recent studies have highlighted the compound's potential anticancer properties. For example, analogs of benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the benzofuran ring can enhance biological activity.
Case Studies
- Cytotoxicity Against Leukemia Cells : In vitro studies demonstrated that related benzofuran derivatives exhibited IC50 values as low as 0.1 μM against HL60 leukemia cells, suggesting that similar compounds may also show potent anticancer effects .
- Inhibition of Enzymatic Pathways : A study focusing on the inhibition of the AKT signaling pathway revealed that certain benzofuran derivatives could effectively reduce cancer cell proliferation, indicating a potential therapeutic application for this compound .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds within its class:
| Compound | Core Structure | Notable Activity |
|---|---|---|
| N-(4-methylbenzoyl)-4-benzylpiperidine | Piperidine | Moderate analgesic effects |
| N-(2-furylmethyl)-4-(2-methylbenzoyl)-1H-pyrrole | Pyrrole | Anticancer activity |
| N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide | Furan | Enhanced anti-inflammatory properties |
Research Findings
Research has shown that the presence of specific functional groups significantly impacts the biological activity of benzofuran derivatives. For instance:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide in a laboratory setting?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling benzofuran and furan carboxamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using reagents like nBuLi and aldehydes (e.g., benzaldehyde derivatives). Purification often employs reverse-phase HPLC or column chromatography to isolate high-purity products .
- Critical Steps :
- Use inert atmospheres (argon/nitrogen) to prevent oxidation of reactive intermediates.
- Monitor reaction progress via TLC or LC-MS to optimize yields.
- Employ recrystallization (e.g., from DMF or ethanol) to obtain single crystals for structural validation .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Hydrogen bonding : Strong N–H⋯O and weak C–H⋯O interactions (e.g., between carboxamide, furan, and solvent molecules like DMF) .
- π-π stacking : Stabilization via planar chromone or benzofuran rings (e.g., centroid distances of ~3.8 Å) .
- Data Table :
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a=8.414 Å, b=11.568 Å, c=11.838 Å |
| Dihedral Angles | 89.4° (chromone-furan) |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodology :
- Docking studies : Use computational tools (e.g., AutoDock Vina) to analyze binding affinities to targets like DNA polymerase or profilin-like proteins. Compare results with experimental IC50 values .
- Experimental validation : Perform dose-response assays under standardized conditions (e.g., pH, temperature) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .
- Case Study : Antiviral activity discrepancies may arise from differences in cell lines or assay protocols. Reproducibility requires strict adherence to published protocols (e.g., viral load quantification methods) .
Q. What methodologies are recommended for analyzing the structure-activity relationship (SAR) of derivatives of this compound?
- Methodology :
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the benzofuran or furan rings to assess electronic effects. For example, chloro-substituted derivatives show enhanced antifungal activity .
- Pharmacophore mapping : Identify critical moieties (e.g., carboxamide, chromone) using 3D-QSAR models. Validate via comparative molecular field analysis (CoMFA) .
- Data Table : Example SAR Trends
| Derivative Modification | Biological Activity Change |
|---|---|
| Chlorine at benzofuran C3 | ↑ Antifungal potency |
| Methoxy group at furan C5 | ↓ Solubility, ↑ LogP |
Data Contradiction Analysis
Q. How should researchers address inconsistencies in solubility and stability data for this compound?
- Methodology :
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) at varying pH levels. Use dynamic light scattering (DLS) to detect aggregation .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS .
- Key Insight : Discrepancies may arise from crystallinity differences (amorphous vs. crystalline forms). Use differential scanning calorimetry (DSC) to characterize polymorphs .
Experimental Design Considerations
Q. What strategies optimize the synthesis of novel carboxamide derivatives with enhanced bioactivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
